[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
“[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves the reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting triazoles are then thoroughly characterized using different spectral techniques .Scientific Research Applications
Triazole Derivatives
Triazole derivatives, including the 1,2,3-triazole class, have been extensively studied for their potential in drug development due to their wide range of biological activities. These compounds have shown promise in anti-inflammatory, antimicrobial, antitumoral, and antiviral therapies, among others. The versatility of triazole derivatives stems from their structural variations, which allow for targeted modifications to enhance their therapeutic potential (Ferreira et al., 2013).
Synthetic Applications
The synthetic flexibility of 1,2,3-triazoles is a key aspect of their scientific applications. Methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) have been developed for the efficient synthesis of 1,2,3-triazole derivatives. These synthetic routes are crucial for creating compounds with specific properties for use in drug development and materials science (Kaushik et al., 2019).
Environmental and Other Applications
Chlorophenols, which are related to the dichlorophenyl group in the compound of interest, have been evaluated for their impact on the environment, particularly in aquatic settings. Though not directly related to the compound , studies on chlorophenols provide insights into the environmental persistence and toxicological profiles of chlorinated organic compounds. These studies are essential for understanding the environmental impact of related chemical entities (Krijgsheld & Gen, 1986).
properties
IUPAC Name |
[1-(2,3-dichlorophenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECGMHCWQZHPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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